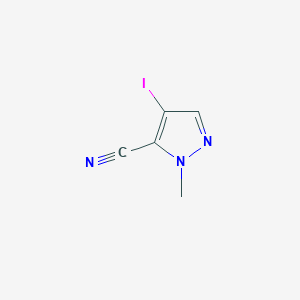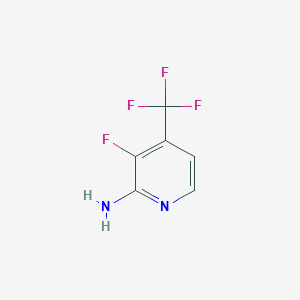
3-氟-4-(三氟甲基)吡啶-2-胺
描述
3-Fluoro-4-(trifluoromethyl)pyridin-2-amine is a fluorinated pyridine derivative. The presence of fluorine atoms in its structure imparts unique physical, chemical, and biological properties. Fluorinated compounds are of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their enhanced stability, lipophilicity, and bioavailability .
科学研究应用
3-Fluoro-4-(trifluoromethyl)pyridin-2-amine has several applications in scientific research:
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the fluorination of pyridine derivatives using reagents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and temperatures ranging from room temperature to reflux .
Industrial Production Methods
Industrial production of fluorinated pyridines, including 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine, often involves vapor-phase reactions at high temperatures with transition metal-based catalysts. For example, simultaneous vapor-phase chlorination/fluorination using iron fluoride at temperatures above 300°C can yield high-purity products .
化学反应分析
Types of Reactions
3-Fluoro-4-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are typically used under mild conditions, such as room temperature to 80°C, in solvents like ethanol or water.
Major Products
The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
作用机制
The mechanism of action of 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to increased potency and selectivity. For example, in pharmaceuticals, it may inhibit specific enzymes or modulate receptor activity, resulting in therapeutic effects .
相似化合物的比较
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: This compound also contains a trifluoromethyl group and an amine group on the pyridine ring.
2-Fluoro-4-(trifluoromethyl)pyridine: Similar to 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine, this compound is used in the preparation of aminopyridines and as a catalytic ligand.
Uniqueness
3-Fluoro-4-(trifluoromethyl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it valuable in the design of novel pharmaceuticals and agrochemicals .
属性
IUPAC Name |
3-fluoro-4-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F4N2/c7-4-3(6(8,9)10)1-2-12-5(4)11/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEFTHGYNUOCEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


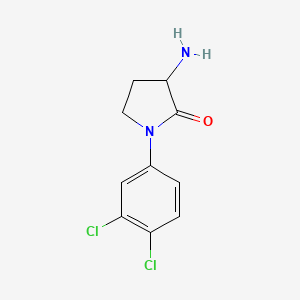
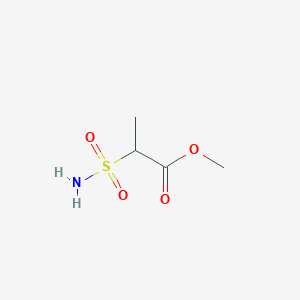
![3-[(Propan-2-yl)(2,2,2-trifluoroethyl)amino]propan-1-ol](/img/structure/B1526857.png)
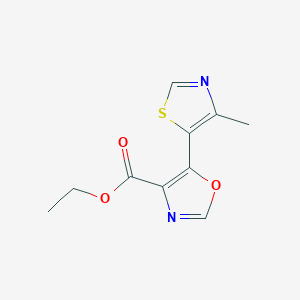
![3-chloro-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde](/img/structure/B1526859.png)
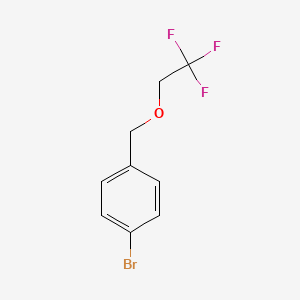
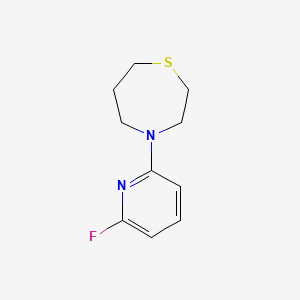
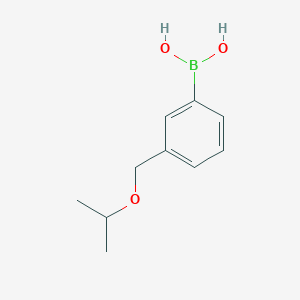
![1-(Benzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1526867.png)
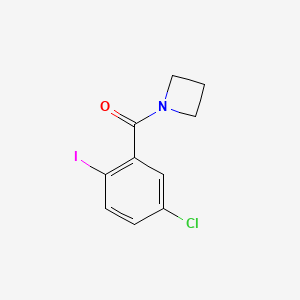
![3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B1526870.png)
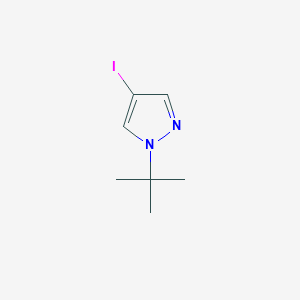
![Benzoic acid, 4-(hydroxymethyl)-, 2-[(phenylamino)thioxomethyl]hydrazide](/img/structure/B1526873.png)
